molecular formula C32H16N8Zn B7797986 Zinc phthalocyanine

Zinc phthalocyanine

Cat. No.: B7797986
M. Wt: 577.9 g/mol
InChI Key: PODBBOVVOGJETB-UHFFFAOYSA-N
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Description

Zinc Phthalocyanine is a synthetic, planar aromatic macrocycle consisting of four isoindole units. It is a member of the phthalocyanine family, which are known for their intense blue-green color and strong absorption in the visible region. This compound has a molecular formula of C₃₂H₁₆N₈Zn and a molecular weight of 577.90 g/mol . This compound has gained significant attention due to its thermal and chemical stability, as well as its versatility in various applications.

Mechanism of Action

Target of Action

Zinc Phthalocyanine (ZnPc) primarily targets cancer cells and pathogens . It has been shown to be effective against melanoma cells and multi-drug resistant bacteria . The compound interacts with these targets at the cellular level, specifically at the level of the cytoplasmic membrane .

Mode of Action

ZnPc is a photoactive compound that absorbs light in the UV-Visible spectrum, especially in the red to near-infrared regions . Upon absorption of light, ZnPc enters an excited state. This excited state undergoes intersystem crossing to a long-lived triplet state, which reacts with molecular oxygen to induce the formation of reactive oxygen species (ROS), such as singlet oxygen, superoxide, and free radicals . These ROS can cause damage to the target cells, leading to their destruction .

Biochemical Pathways

The generation of ROS by ZnPc leads to oxidative stress in the target cells . This oxidative stress can trigger apoptotic and autophagic signaling pathways, leading to cell death . In addition, ZnPc can interact with cellular components such as proteins and DNA. For instance, it has been shown to interact with bovine serum albumin (BSA) and ct-DNA by static quenching and intercalation, respectively .

Pharmacokinetics

ZnPc is typically administered intravenously and transported by lipoproteins, specifically low-density lipoproteins (LDL), to tumor tissues rich in lipoprotein receptors . The compound shows good tumor uptake, with peak accumulation occurring about 3 hours post-injection . ZnPc is also found to accumulate in the spleen, liver, and duodenum, suggesting elimination from the body via bile-gut .

Result of Action

The primary result of ZnPc’s action is the photoinactivation of target cells. This is achieved through the generation of ROS, which cause oxidative damage to the cells, leading to their death . In the case of cancer cells, this results in tumor necrosis . For pathogens, the result is the effective killing of the organisms .

Action Environment

The action of ZnPc is influenced by several environmental factors. The compound’s photosensitizing properties are activated by light, specifically light in the visible spectrum . Therefore, the availability and intensity of light can significantly impact the efficacy of ZnPc. Additionally, the compound’s action can be influenced by its aggregation state, particle size, and composition . For instance, aggregation of ZnPc in liposomes can increase the clearance rate of the dye from plasma and lower its maximal concentration in tumor tissue .

Biochemical Analysis

Biochemical Properties

ZnPc is known for its role in photodynamic therapy (PDT) against cancer cells It interacts with various biomolecules, including enzymes and proteins, to exert its effects

Cellular Effects

ZnPc has shown significant effects on various types of cells, particularly cancer cells. For instance, it has been found to have a high photodynamic therapy efficacy against melanoma cancer cells . It influences cell function by generating reactive oxygen species upon photoactivation, leading to a dose-dependent decrease in cell proliferation, induction of mitochondria-driven apoptosis, and cell cycle arrest .

Molecular Mechanism

The mechanism of action of ZnPc is related to its first singlet excited-state absorption (ESA). Two distinct band peaks in this ESA spectrum were observed in experiments

Temporal Effects in Laboratory Settings

The effects of ZnPc over time in laboratory settings have been studied. For instance, ZnPc has been found to show a promising photoinactivation ratio, reaching the detection limit of the MTT method at the highest concentrations

Dosage Effects in Animal Models

The effects of ZnPc vary with different dosages in animal models. For instance, ZnPc has shown a significant PDT response at lower concentrations, showing a considerable viability reduction at 1 µM

Metabolic Pathways

It is known that ZnPc can be used for the photooxidation of cyclohexane

Transport and Distribution

ZnPc has been found to have a higher affinity to cancerous tissue compared to normal tissue

Subcellular Localization

ZnPc has been found to localize almost exclusively in the mitochondria of human cervical carcinoma (HeLa) cells This localization is believed to contribute to its effectiveness in photodynamic therapy

Chemical Reactions Analysis

Zinc Phthalocyanine undergoes various chemical reactions, including:

Common reagents used in these reactions include zinc acetate, phthalonitrile, and various solvents like n-pentanol and ethanol. Major products formed from these reactions include substituted this compound derivatives with enhanced solubility and photophysical properties.

Scientific Research Applications

Photodynamic Therapy (PDT)

Overview
PDT is a treatment modality that utilizes photosensitizers like ZnPc to generate reactive oxygen species (ROS) upon light activation, leading to cell death, particularly in cancerous tissues. ZnPc is favored due to its strong absorption in the red region of the spectrum, which allows for deeper tissue penetration.

Case Studies

  • Tumor Treatment : A study demonstrated that ZnPc conjugated with pentalysine showed enhanced cellular uptake and significant tumor inhibition in S180 tumor-bearing mice. The compound exhibited a high ratio of tumor versus skin retention, indicating its potential as an effective PDT agent .
  • Combination Therapy : Research on ZnPc-tin(IV) conjugates revealed that these dyads exhibited high cytotoxicity against MCF-7 breast cancer cells even without light stimulation. Under irradiation, however, no photodynamic activity was detected due to quenching effects, emphasizing the need for careful design of conjugates to preserve photophysical properties .
ApplicationStudy FocusFindings
Tumor TreatmentZnPc-(Lys)5High tumor inhibition; favorable pharmacokinetics
Combination TherapyZnPc-tin(IV) dyadsHigh cytotoxicity; quenching observed under light

Imaging Applications

Overview
ZnPc is utilized in optical imaging techniques due to its fluorescence properties. It can be incorporated into liposomes for targeted delivery, enhancing imaging contrast in tumors.

Case Studies

  • Fluorescence Imaging : ZnPc loaded into unilamellar liposomes was shown to increase fluorescence in tumor sites post-injection, allowing for real-time imaging of tumor dynamics . This method enhances the specificity of imaging agents while minimizing systemic toxicity.
  • NIR Imaging : Lactose-substituted ZnPc demonstrated improved water solubility and specificity in targeting tumor cells, making it suitable for near-infrared (NIR) fluorescence imaging .
ApplicationStudy FocusFindings
Fluorescence ImagingLiposomal ZnPcIncreased tumor fluorescence; effective targeting
NIR ImagingLactose-substituted ZnPcEnhanced solubility and specificity for tumors

Drug Delivery Systems

Overview
ZnPc can be integrated into various drug delivery systems to enhance the bioavailability and therapeutic efficacy of anticancer agents.

Case Studies

  • Nanoparticle Systems : A study investigated the use of TiO2 nanoparticles loaded with iodine-labeled ZnPc for hepatocellular carcinoma treatment. The results indicated potential for simultaneous imaging and therapy .
  • Metal-Organic Frameworks (MOFs) : Recent advancements have involved confining ZnPc within MOFs to prevent aggregation-induced quenching and enhance ROS generation upon light exposure. This approach led to significant tumor growth inhibition in murine models .
ApplicationStudy FocusFindings
Drug DeliveryTiO2-ZnPc nanoparticlesPotential dual imaging/therapy agent
MOF SystemsZnP@Hf-QCEnhanced ROS generation; >99% tumor growth inhibition

Summary of Findings

This compound has demonstrated significant potential across various applications, particularly in cancer therapy and imaging. Its ability to generate reactive oxygen species upon light activation makes it a powerful agent in photodynamic therapy, while its fluorescence properties enhance its utility in imaging technologies. Furthermore, advancements in drug delivery systems utilizing ZnPc have opened new avenues for targeted cancer therapies.

Comparison with Similar Compounds

Zinc Phthalocyanine is compared with other phthalocyanine derivatives and similar compounds:

This compound is unique due to its strong absorption in the visible region, high thermal and chemical stability, and versatility in various applications.

Biological Activity

Zinc phthalocyanine (ZnPc) is a synthetic compound belonging to the phthalocyanine family, known for its significant biological activities, particularly in photodynamic therapy (PDT). This article explores the biological activity of ZnPc, including its applications in cancer treatment, antimicrobial properties, and other therapeutic potentials.

Overview of this compound

This compound is characterized by its robust structure, which allows for various modifications that enhance its solubility and biological efficacy. The compound exhibits strong absorption in the near-infrared region, making it a suitable candidate for photodynamic applications.

Photodynamic Therapy (PDT)

Mechanism of Action : ZnPc acts as a photosensitizer in PDT, where it generates reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in targeted tissues, particularly cancer cells.

Research Findings :

  • A study demonstrated that tetraalkylhydroxy substituted ZnPcs effectively inactivate cancer cells in vitro and induce tumor regression in vivo. The tetrapropylhydroxy compound exhibited significantly higher potency than its tetrahexyl counterpart .
  • In another investigation, ZnPc integrated with TiO2 nanoparticles showed enhanced PDT efficacy against hepatocellular carcinoma and colorectal adenocarcinoma cell lines. The nanoparticles improved bioavailability and reduced toxicity while maintaining therapeutic effectiveness .

Antimicrobial Activity

ZnPc has shown promising antimicrobial properties against various pathogens:

  • A study reported that quaternized ZnPcs displayed significant photodynamic antimicrobial effects, achieving a minimum inhibitory concentration (MIC) of 4 mg/L against Enterococcus faecalis and complete inhibition of Escherichia coli at 100 mg/L .
  • The compound also exhibited anti-biofilm activity against Staphylococcus aureus, suggesting its potential in treating infections associated with biofilm formation .

Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities:

  • Research indicated that ZnPcs could capture DPPH radicals effectively, with antioxidant activity peaking at 62.80% at a concentration of 100 mg/L .
  • Additionally, Zn supplementation was observed to modulate redox balance and enhance glutathione levels in cells under oxidative stress, thereby providing cellular protection .

Case Studies

Case Study 1: Cancer Treatment

  • In vivo studies involving Balb/c mice demonstrated that ZnPc could effectively induce tumor regression through PDT. The vascular stasis observed post-photoirradiation confirmed its direct cell-killing ability .

Case Study 2: Antimicrobial Efficacy

  • A series of experiments evaluated the efficacy of quaternized ZnPcs against various bacterial strains. The results highlighted their potential as effective antimicrobial agents, particularly when combined with light activation .

Data Tables

Activity Type Concentration Efficacy
Photodynamic TherapyTetrapropylhydroxy ZnPcTumor regression observed
Antimicrobial Activity4 mg/LComplete inhibition of E. coli
Antioxidant Activity100 mg/L62.80% DPPH radical capture

Properties

IUPAC Name

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODBBOVVOGJETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16N8Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931773
Record name Zinc phthalocyanine-6,30-diide
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Molecular Weight

577.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Purple powder; [Alfa Aesar MSDS]
Record name Zinc phthalocyanine
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CAS No.

14320-04-8
Record name Zinc phthalocyanine
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Record name Zinc, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)-
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Record name Zinc phthalocyanine-6,30-diide
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Record name [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]zinc
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Record name CIAFTALAN ZINC
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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